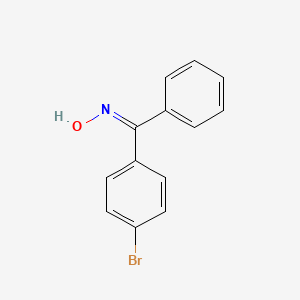![molecular formula C16H11N3O3S B5537141 4-hydroxy-7-(4-methoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5537141.png)
4-hydroxy-7-(4-methoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones, which are closely related to 4-hydroxy-7-(4-methoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one, has been explored through various methods. A notable approach involves a green catalytic four-component reaction using ketones, ethyl cyanoacetate, S8, and formamide, which is characterized by step economy, reduced catalyst loading, and easy purification (Shi et al., 2018). Additionally, synthetic routes that include the Gewald reaction, tandem aza-Wittig reaction, and cyclization processes have been described for the efficient synthesis of related 2-methoxy-thieno[2,3-d]pyrimidin-4(3H)-one compounds (Lu et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds within the thieno[3,2-d]pyrimidinone family has been extensively studied. For instance, the crystal structure of related compounds reveals significant insights into their molecular geometry, including the coplanarity of the thienopyridine ring and the dihedral angle between the thiophene plane and the pyridine plane (Liu et al., 2006). These structural characteristics are crucial for understanding the compound's reactivity and interactions.
Chemical Reactions and Properties
Thieno[3,2-d]pyrimidin-4(3H)-ones undergo various chemical reactions, leading to the synthesis of a broad range of derivatives with potential biological activities. The reactivity of these compounds towards different reagents, such as isothiocyanates, hydrazine, and orthoesters, has been explored to prepare novel derivatives through heterocyclization (Davoodnia et al., 2008). These reactions highlight the versatility and chemical richness of the thieno[3,2-d]pyrimidinone scaffold.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Study
The synthesis of thienopyrimidine derivatives, including compounds similar to "4-hydroxy-7-(4-methoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one," has shown remarkable antimicrobial and anti-inflammatory activities. These compounds have been synthesized through various chemical reactions and tested for their biological activities, demonstrating significant potential as antimicrobial and anti-inflammatory agents (Tolba et al., 2018).
Anticancer Activities
Novel fused thiazolo[3,2-a]pyrimidinone derivatives and pyrimido[2,1-b][1,3]thiazinones have been synthesized and evaluated for their cytotoxic activity against breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The results revealed promising anticancer activity, highlighting the potential of these compounds in cancer research (Abbas et al., 2015).
Antioxidant and Enzyme Inhibition
Pyrido[1,2-a]pyrimidin-4-one derivatives have been tested as aldose reductase (ALR2) inhibitors and exhibited activity levels in the micromolar/submicromolar range. Moreover, these compounds displayed significant antioxidant properties, with some derivatives showing enhanced inhibitory potency. The phenol or catechol hydroxyls present in these compounds are crucial for their pharmacophoric recognition, indicating their potential in therapeutic applications related to oxidative stress and enzyme inhibition (La Motta et al., 2007).
Antimicrobial Activity
The antimicrobial activities of substituted tricyclic compounds, including 5,6,7,8-tetrahydro pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, have been explored, showing significant anti-bacterial and anti-fungal activities. These studies contribute to the understanding of the antimicrobial potential of thienopyrimidine derivatives, indicating their application in developing new antimicrobial agents (Mittal et al., 2011).
Eco-friendly Synthesis and Corrosion Inhibition
Research has also explored the eco-friendly synthesis of pyridopyrimidinone derivatives and their application as corrosion inhibitors for carbon steel in acidic media. These studies highlight the versatility of thienopyrimidine derivatives in industrial applications beyond their biological activities (Abdallah et al., 2018).
Eigenschaften
IUPAC Name |
11-(4-methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c1-22-9-4-2-8(3-5-9)11-7-6-10-12-13(23-15(10)17-11)14(20)19-16(21)18-12/h2-7H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGMVIHFWTZXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C2)C4=C(S3)C(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(4-Methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B5537067.png)
![N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5537073.png)
![5-(cyclobutylmethyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5537100.png)
![4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5537105.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5537107.png)

![N-[4-(cyanomethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5537114.png)


![N-[(2-chloro-3-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5537143.png)
![8-[6-methyl-2-(methylamino)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5537151.png)
![4-(5-methoxypyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5537156.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537160.png)